

Core Identification and Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-Dap-OH**

Cat. No.: **B554793**

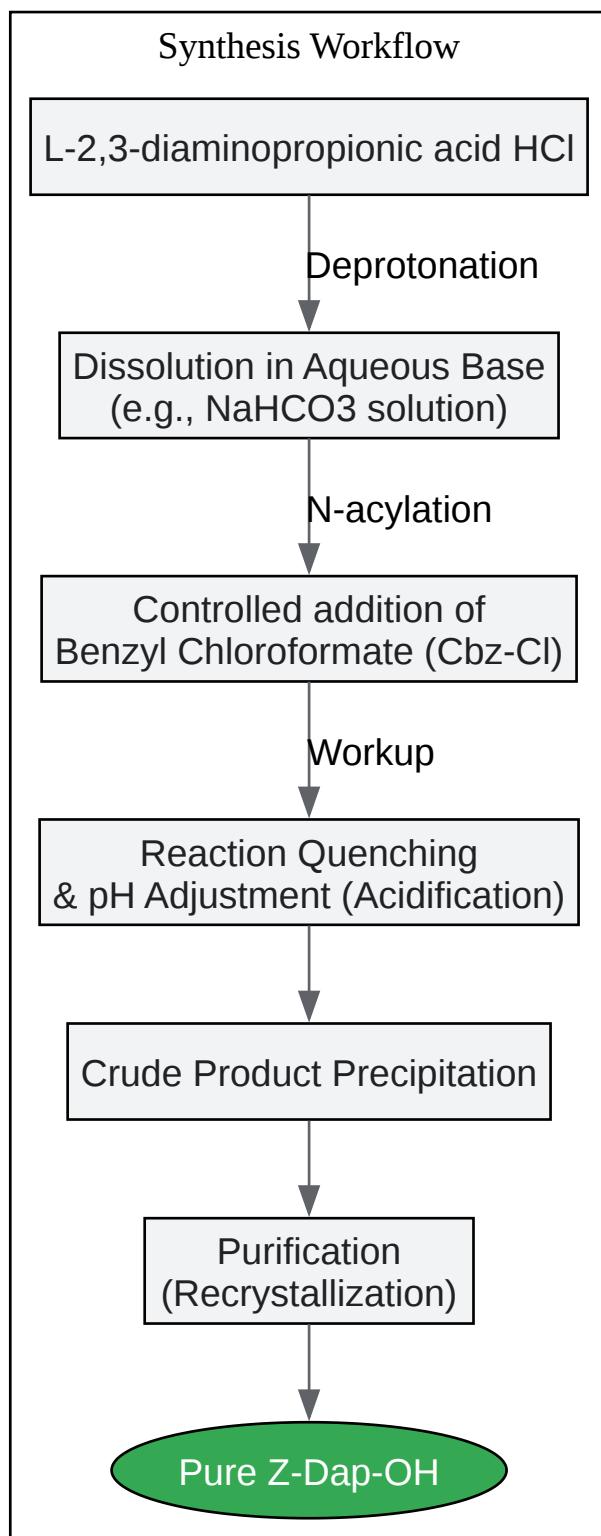
[Get Quote](#)

N^{α} -carbobenzyloxy-L-2,3-diaminopropionic acid, commonly abbreviated as **Z-Dap-OH**, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The defining feature of **Z-Dap-OH** is the presence of a benzyloxycarbonyl (Z or Cbz) group selectively protecting the alpha-amino group. This strategic protection leaves the beta-amino group and the carboxylic acid available for subsequent chemical modifications, making it an invaluable intermediate in synthetic chemistry.

The primary CAS number for **Z-Dap-OH** is 35761-26-3.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its significance lies in its role as a bifunctional building block. The free beta-amino group allows for orthogonal derivatization, enabling the construction of complex peptide structures, peptidomimetics, and other molecular scaffolds that are not readily accessible with standard proteinogenic amino acids.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of **Z-Dap-OH** is essential for its effective use in experimental design, including reaction setup, purification, and storage.


Property	Value	Source(s)
CAS Number	35761-26-3	[1] [2] [4]
Molecular Formula	C11H14N2O4	[1] [2] [4] [5]
Molecular Weight	238.24 g/mol	[1] [6]
IUPAC Name	(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid	[2] [4]
Synonyms	Na-Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH, Cbz-β-amino-L-alanine	[1] [3] [4]
Appearance	White to off-white solid or crystals	[7]
Melting Point	~240 °C (with decomposition)	[1]
Solubility	Soluble in dilute acid	[1]
Optical Activity	$[\alpha]_{20/D} -39 \pm 1^\circ$, c = 1% in 1 M HCl	[1]

Synthesis and Characterization

The synthesis of **Z-Dap-OH** involves the selective protection of the α -amino group of L-2,3-diaminopropionic acid. The choice of protecting group strategy is critical to ensure regioselectivity.

General Synthetic Workflow

A common approach begins with L-2,3-diaminopropionic acid hydrochloride. The reaction is typically performed in an aqueous basic medium to deprotonate the amino groups, followed by the introduction of benzyl chloroformate (Cbz-Cl), the reagent for installing the Z-group. The pH must be carefully controlled to favor reaction at the more nucleophilic α -amino group.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Z-Dap-OH**.

Detailed Experimental Protocol (Illustrative)

- Preparation: L-2,3-diaminopropionic acid hydrochloride (1 equivalent) is dissolved in a 1 M sodium bicarbonate solution. The mixture is cooled in an ice bath to 0-5 °C with stirring.
- Z-Protection: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cold solution, ensuring the temperature remains below 5 °C. The pH is monitored and maintained in the range of 8.5-9.5 by the concurrent addition of 2 M NaOH.
- Reaction: The reaction is stirred vigorously at low temperature for 2-3 hours and then allowed to warm to room temperature overnight.
- Workup: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then carefully acidified to a pH of ~3-4 with 1 M HCl.
- Isolation & Purification: The resulting white precipitate (crude **Z-Dap-OH**) is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Structural Characterization

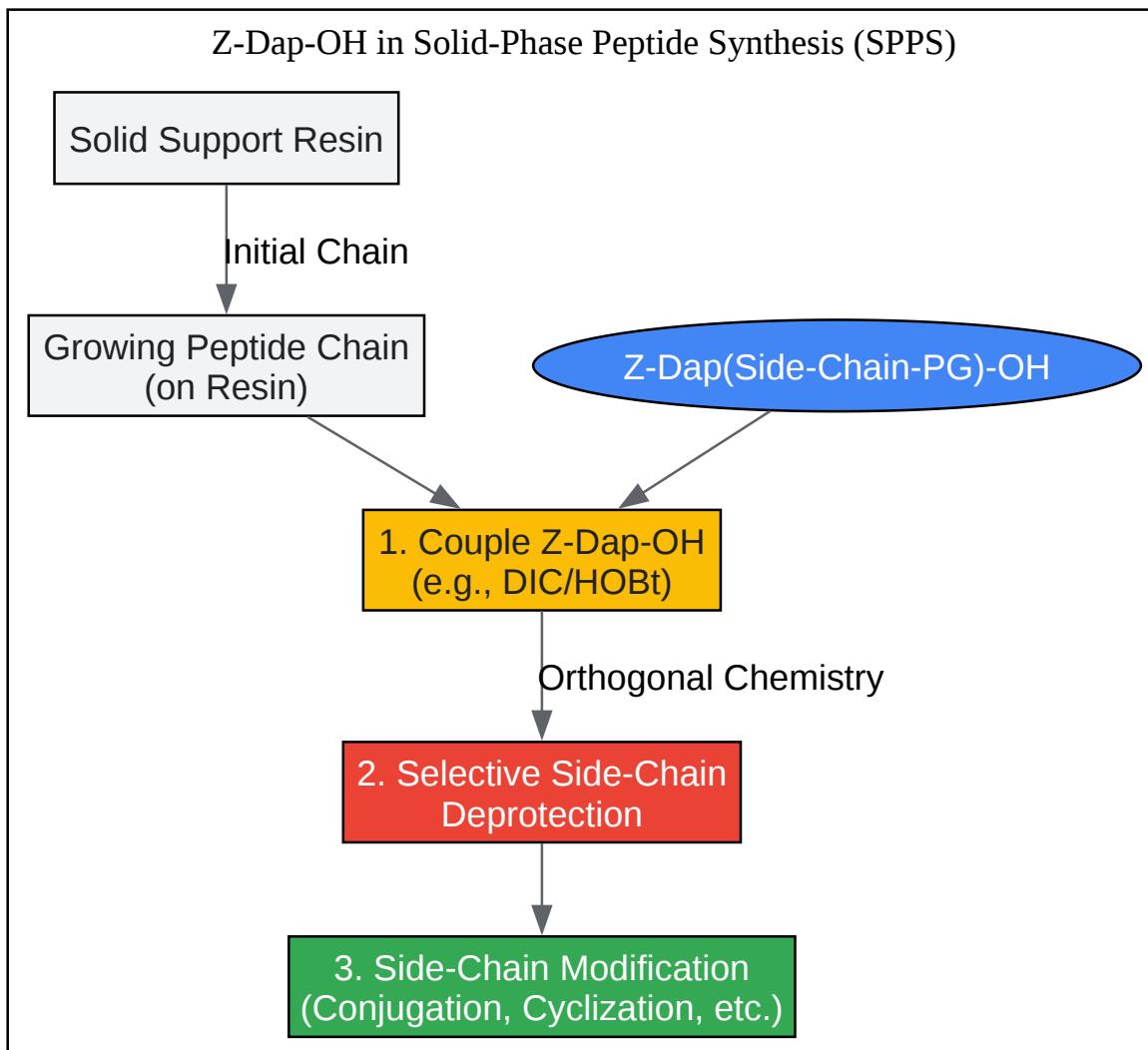
To ensure the identity and purity of the synthesized **Z-Dap-OH**, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure, verifying the presence of the benzyl group, the amino acid backbone, and the successful protection at the α -position.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight, confirming the expected value of 238.24 g/mol .
[6]
- Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the characteristic carbonyl stretches of the carbamate and carboxylic acid, as well as N-H and O-H stretches.[2]
- Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of the final product.

Applications in Research and Drug Development

Z-Dap-OH is a cornerstone reagent in peptide chemistry and the development of novel therapeutics. Its utility stems from the orthogonal nature of its functional groups.

Building Block in Peptide Synthesis


Z-Dap-OH is used in solution-phase peptide synthesis. The Z-group on the α -amine is stable to the conditions used for peptide bond formation (e.g., carbodiimide coupling) but can be removed via hydrogenolysis, a method that does not affect most other protecting groups. This allows for the sequential elongation of a peptide chain from the N-terminus.

Synthesis of Complex Peptides and Peptidomimetics

The true power of **Z-Dap-OH** lies in its free β -amino group. This allows for side-chain modification while the α -amino and carboxyl termini are engaged in peptide bond formation. This is particularly valuable for synthesizing:

- Branched Peptides: The β -amino group can serve as an initiation point for a second peptide chain.
- Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence.
- Bio-conjugates: The amine serves as a handle for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

A key application is in the synthesis of peptide natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins, which contain Dap residues and exhibit potent biological activities.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for using **Z-Dap-OH** in SPPS.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of **Z-Dap-OH** and ensuring laboratory safety.

- Storage: The compound should be kept in a tightly sealed container in a dry, dark place at room temperature.^[1] It is noted to be hygroscopic, so protection from moisture is important.
^[1]

- Safety Precautions: **Z-Dap-OH** is classified as an irritant.[[1](#)]
 - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[[1](#)]
 - Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, must be worn. In cases where dust may be generated, a type N95 dust mask is recommended.
 - Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

Conclusion

$\text{N}\alpha$ -carbobenzyloxy-L-2,3-diaminopropionic acid (CAS: 35761-26-3) is more than just a chemical reagent; it is an enabling tool for advanced chemical synthesis. Its unique structure, with orthogonal protecting group potential, provides chemists with a versatile platform for constructing complex molecules with tailored properties. From fundamental peptide research to the development of sophisticated drug conjugates, **Z-Dap-OH** continues to be a compound of high strategic importance in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Dap-OH , 98% , 35761-26-3 - CookeChem [cookechem.com]
- 2. Z-Dap-OH | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Z-Dap-OH [carbolution.de]
- 4. Nalpha-Benzylloxycarbonyl-L-2,3-diaminopropionic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. N-Cbz-L-2,3-diaminopropionic acid | CymitQuimica [cymitquimica.com]
- 6. Z-Dap-OH \geq 98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Z-Dap-OH,35761-26-3_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- To cite this document: BenchChem. [Core Identification and Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554793#cas-number-for-z-dap-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com